molecular formula C14H8ClFN2OS B6544513 N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide CAS No. 946383-94-4

N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide

Cat. No. B6544513
CAS RN: 946383-94-4
M. Wt: 306.7 g/mol
InChI Key: VWSBWEZQJMRIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide, also known as CFTB, is a small organic molecule that has been used in scientific research for a variety of applications. It has been studied for its ability to act as an antagonist of the serotonin 5-HT1A receptor, as well as its potential to be used as a probe for drug discovery. CFTB is a highly potent compound that has been studied for its ability to interact with other molecules and its potential to be used in a variety of lab experiments.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide has been used in a variety of scientific research applications. It has been used as an antagonist of the serotonin 5-HT1A receptor, as well as a probe for drug discovery. It has also been studied for its ability to interact with other molecules and its potential to be used in a variety of lab experiments.

Mechanism of Action

N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide acts as an antagonist of the serotonin 5-HT1A receptor. It binds to the receptor and prevents it from being activated by serotonin. This prevents the serotonin from being able to cause the desired effects.
Biochemical and Physiological Effects
N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide has been studied for its ability to affect biochemical and physiological processes. It has been shown to inhibit the release of serotonin, which can lead to an increase in anxiety and depression. It has also been studied for its ability to affect other biochemical processes such as the regulation of calcium channels, the regulation of neurotransmitter release, and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide in lab experiments has several advantages. It is a highly potent compound that can be used to study a variety of biochemical and physiological processes. It is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, it is important to note that N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide can be toxic in high concentrations and should be handled with care.

Future Directions

The use of N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide in scientific research is still in its early stages, and there are a number of potential future directions that can be explored. These include the use of N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide in the development of new drugs, the study of its effects on other biochemical processes, and the use of N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide as a probe for drug discovery. Additionally, further research could be conducted on the potential toxicity of N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide and its effects on other biochemical processes.

Synthesis Methods

N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide can be synthesized through a variety of methods, including the use of a Grignard reagent and a Wittig reaction. The Grignard reagent involves the reaction of ethylmagnesium bromide with 4-chlorobenzotriazole to produce the desired product. The Wittig reaction involves the use of a phosphonium salt and a base to produce the desired product.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-10-5-6-11(13-12(10)17-7-20-13)18-14(19)8-1-3-9(16)4-2-8/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBWEZQJMRIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide

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